3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound characterized by its unique structure, which features a pyrido[1,2-a]pyrimidine core. This compound is notable for its potential applications in medicinal chemistry and biochemistry due to its biological activity and structural complexity. The compound's chemical formula is and it has a CAS number of 94592-93-5. It is classified within the broader category of pyrido[1,2-a]pyrimidines, which are known for their diverse pharmacological properties.
The synthesis of 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific reagents and catalysts are utilized to facilitate these transformations, ensuring high yield and purity of the final product.
One method for synthesizing this compound involves the alkylation of 2-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one with butyl bromide in the presence of a base such as potassium carbonate. The reaction conditions must be optimized for temperature and solvent choice to maximize yield. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product from side reactions or impurities.
The molecular structure of 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be represented as follows:
The compound has an InChI key of KJSDPJRUASPIAP-UHFFFAOYSA-N, indicating its unique structural arrangement. The molecular weight is approximately 218.25 g/mol. The structural features include a butyl group at the 3-position, a hydroxy group at the 2-position, and a methyl group at the 8-position on the pyrido[1,2-a]pyrimidine ring.
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions including:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions such as temperature, solvent choice, and pH are critical for achieving desired transformations and maximizing yields.
The mechanism of action for 3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with biological targets within cells. Its structure allows it to bind effectively to specific enzymes or receptors, modulating their activity. This interaction can lead to various biological effects depending on the target pathway involved. Further studies are required to elucidate the precise molecular mechanisms and pathways influenced by this compound.
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is typically presented as a crystalline solid. It is classified as an irritant based on safety data sheets.
The compound exhibits solubility in organic solvents such as dimethyl sulfoxide and ethanol but may have limited solubility in water. Its stability under various pH conditions is essential for its applications in biological systems.
3-butyl-2-hydroxy-8-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications:
The pyrido[1,2-a]pyrimidinone scaffold represents a privileged structure in medicinal and heterocyclic chemistry, merging the electronic features of pyridine and pyrimidine rings. Early explorations of this fused system date to the mid-20th century, driven by interest in bioisosteres of nucleic acid components like uracil [5]. The discovery of derivatives exhibiting antihypertensive and antiserotonergic activities in the 1980s, exemplified by patents such as US4342870A, marked a significant milestone. These compounds demonstrated potent serotonin antagonism and blood pressure modulation in rodent models, establishing the core as a versatile pharmacophore [2]. Subsequent decades witnessed diversification into antipsychotics (e.g., risperidone intermediates) and kinase inhibitors, leveraging the scaffold’s capacity for hydrogen bonding and π-stacking interactions with biological targets [7] [8]. Contemporary research focuses on sustainable synthesis routes and technological innovations like microwave-assisted cyclization to access novel derivatives efficiently [5].
Pyrido[1,2-a]pyrimidinones consist of a pyridine ring fused at bonds a
and 1,2
with a pyrimidin-4-one ring, creating a bicyclic 6-6 system. The International Union of Pure and Applied Chemistry (IUPAC) nomenclature assigns:
O
) OH
) and methyl (CH₃
) substituents, respectively C₄H₉
) [1] [3] Table 1: Nomenclature and Atom Numbering in Pyrido[1,2-a]pyrimidin-4-ones
Position | Substituent in Target Compound | Role in Electronic Structure |
---|---|---|
2 | Hydroxy (-OH) | Enolization, H-bond donation |
3 | Butyl (-C₄H₉) | Lipophilicity enhancement |
4 | Oxo (=O) | Hydrogen bond acceptor |
8 | Methyl (-CH₃) | Steric modulation |
The carbonyl at C4 and adjacent annular nitrogen create a push-pull electronic system, polarizing the ring. Substituents at C3 (alkyl/aryl) and C2 (hydroxy/halo) profoundly influence tautomeric equilibria—2-hydroxy derivatives exist predominantly as 4-oxo tautomers rather than 4-hydroxy forms [4] [9]. X-ray crystallography confirms near-planar ring geometry (deviation < 0.015 Å), facilitating π-π stacking in solid states or protein binding pockets [7].
Positional isomerism critically dictates physicochemical and biological properties. Comparative studies reveal:
Table 2: Impact of Substituent Position on Biological Activity
Derivative Structure | Key Activity Observed | Reference |
---|---|---|
3-(Piperidinylalkyl)-2-methyl | Antihypertensive (Serotonin antagonism) | [2] |
2-Chloro-8-methyl | Intermediate for kinase inhibitors | [3] |
3-(2-Chloroethyl)-2-methyl | Alkylating precursor for APIs | [4] |
3-Butyl-2-hydroxy-8-methyl | Balanced log P & H-bond capacity | Target Compound |
Electron-donating groups at C8 (methyl) mildly elevate HOMO energy, facilitating interactions with electron-deficient biological targets. Conversely, electron-withdrawing groups at C2 (chloro) decrease electron density at N1 and C4, altering binding affinities [3] [9]. The 3-butyl-2-hydroxy-8-methyl configuration synergizes metabolic stability, target engagement, and synthetic accessibility.
CAS No.: 11088-09-8
CAS No.: 18766-67-1
CAS No.:
CAS No.:
CAS No.: 114460-92-3